5-(Benzylamino)pentanoic acid

Catalog No.
S12819628
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzylamino)pentanoic acid

Product Name

5-(Benzylamino)pentanoic acid

IUPAC Name

5-(benzylamino)pentanoic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2,(H,14,15)

InChI Key

DIWLOYGUONWFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCCC(=O)O

5-(Benzylamino)pentanoic acid is a compound characterized by its molecular formula C12_{12}H17_{17}NO2_2 and an average mass of approximately 217.27 Da. This compound features a pentanoic acid backbone with a benzylamino group at the 5-position, making it notable for its potential applications in medicinal chemistry and organic synthesis. It is often referred to in the context of its hydrochloride salt form, which is soluble in water and useful for various

Typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Conjugation Reactions: It can be involved in acid-amine conjugation, particularly in the synthesis of macromers like polyethylene glycol-tetrazine .

Research indicates that 5-(Benzylamino)pentanoic acid and its derivatives may exhibit various biological activities, particularly in inhibiting polyamine biosynthesis. Compounds related to this class have been studied for their potential roles as enzyme inhibitors, which could have implications in cancer therapy and other diseases where polyamines play a critical role. Additionally, some studies have highlighted its potential as a free radical scavenger, suggesting antioxidant properties that may contribute to cellular protection mechanisms.

The synthesis of 5-(Benzylamino)pentanoic acid can be achieved through several methods:

  • Direct Amination: Reacting pentanoic acid with benzylamine under acidic or basic conditions.
  • Reductive Amination: Using an aldehyde or ketone derived from pentanoic acid and reducing it with benzylamine.
  • Multi-step Synthesis: Involving initial formation of a protected intermediate followed by deprotection and final coupling with benzylamine.

5-(Benzylamino)pentanoic acid has several applications:

  • Medicinal Chemistry: Its derivatives are explored for therapeutic uses, particularly as enzyme inhibitors.
  • Organic Synthesis: Utilized in the synthesis of complex organic molecules due to its reactive functional groups.
  • Bioconjugation: Used in bioorthogonal chemistry for labeling biomolecules, enhancing imaging techniques in biological research .

Interaction studies involving 5-(Benzylamino)pentanoic acid focus on its reactivity with various biological targets. These include:

  • Enzymatic Interactions: Investigating how it inhibits enzymes involved in polyamine metabolism.
  • Oxidative Stress Studies: Understanding its role as an antioxidant and how it interacts with radical species in biological systems.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic benefits.

5-(Benzylamino)pentanoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
3-(Benzylamino)pentanoic acidC12_{12}H17_{17}NO2_2Similar structure; different position of amino group
4-(Benzylamino)pentanoic acidC12_{12}H17_{17}NO2_2Similar structure; different position of amino group
5-(3-Hydroxyphenyl)pentanoic acidC12_{12}H16_{16}O3_3Hydroxyl group instead of amino group; different biological activity
Valproic AcidC8_{8}H15_{15}NO2_2Shorter chain; used primarily as an anticonvulsant

The uniqueness of 5-(Benzylamino)pentanoic acid lies in its specific functional groups that allow for diverse

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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